1-Octanamine, N-octyl-, hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2296-14-2 |
|---|---|
Molecular Formula |
C16H36ClN |
Molecular Weight |
277.9 g/mol |
IUPAC Name |
N-octyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H35N.ClH/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3;1H |
InChI Key |
AFQGAXFMOMNYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCCCCCCC.Cl |
Origin of Product |
United States |
Synthesis from Nitriles:another Pathway Begins with N Octanoic Acid, Which is Converted to Octanenitrile.guidechem.comgoogle.comthe Nitrile Can then Be Catalytically Hydrogenated. While This Process is Often Used to Produce the Primary Amine Octylamine , Conditions Can Be Adjusted to Favor the Formation of the Secondary Amine, N Octyl 1 Octanamine, As an Intermediate or Primary Product.
Formation of 1-Octanamine, N-octyl-, hydrochloride
The conversion of the free base, N-octyl-1-octanamine, into its hydrochloride salt is a straightforward acid-base reaction. This process is often performed to improve the compound's stability, solubility in certain solvents (particularly water), and ease of handling, as salts are typically crystalline solids. youtube.comualberta.ca
Reaction Stoichiometry and Conditions for Hydrochlorination
The formation of this compound involves the reaction of N-octyl-1-octanamine with hydrochloric acid (HCl).
Stoichiometry: The reaction is based on a simple 1:1 molar stoichiometry. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a Brønsted-Lowry base, accepting a proton (H+) from the hydrochloric acid.
Reaction Conditions: The hydrochlorination is typically carried out by dissolving the N-octyl-1-octanamine in a suitable organic solvent, such as diethyl ether, dioxane, or a short-chain alcohol like methanol (B129727) or ethanol. researchgate.net Anhydrous conditions are often preferred to prevent the incorporation of water into the final product. A solution of hydrogen chloride in the chosen solvent, or gaseous hydrogen chloride, is then added to the amine solution, usually with stirring.
The reaction is exothermic and often results in the precipitation of the amine hydrochloride salt from the organic solvent, as the ionic salt is generally less soluble than the neutral amine precursor. youtube.com The solid product can then be isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried. For purification purposes, the amine can be dissolved in an organic solvent and extracted into an acidic aqueous solution where it forms the soluble salt. ualberta.ca The aqueous layer is then separated, and the free amine can be recovered by basification, or the salt can be recovered by evaporating the water. ualberta.cagoogle.com
| Parameter | Condition | Purpose/Rationale |
|---|---|---|
| Stoichiometry (Amine:HCl) | 1:1 Molar Ratio | Ensures complete protonation to form the monosalt. |
| HCl Source | Gaseous HCl or HCl solution in an organic solvent (e.g., dioxane, diethyl ether) | Allows for controlled addition and often facilitates precipitation of the salt under anhydrous conditions. nih.gov |
| Solvent | Anhydrous organic solvents (e.g., diethyl ether, ethanol, methanol, dioxane) | Dissolves the starting free amine but often has low solubility for the resulting ionic salt, enabling easy isolation. researchgate.net |
| Temperature | Typically room temperature or below (e.g., 0 °C) | Controls the exothermic reaction and can improve the yield of the precipitated salt. |
| Isolation Method | Filtration | Standard procedure for collecting a solid product that has precipitated from a solution. |
Table of Compounds Mentioned
| Compound Name | Synonym(s) | Role in Synthesis |
|---|---|---|
| This compound | Dioctylamine (B52008) hydrochloride | Final Product |
| N-Octyl-1-octanamine | Dioctylamine | Precursor to the final product |
| Octylamine (B49996) | 1-Aminooctane | Starting material / Intermediate |
| 1-Octanol | Octyl alcohol | Starting material |
| Octanal (B89490) | Octyl aldehyde | Starting material / Intermediate |
| n-Octanoic acid | Caprylic acid | Starting material |
| Octanenitrile | Caprylonitrile | Intermediate |
| 1-Bromooctane | Octyl bromide | Alkylating agent |
| Hydrochloric acid | HCl | Reagent for salt formation |
| Ammonia | - | Nitrogen source |
| Cesium hydroxide | - | Base catalyst |
| Dimethylformamide | DMF | Solvent |
| Diethyl ether | - | Solvent |
| Dioxane | - | Solvent |
Optimizing Yield and Purity of the Hydrochloride Salt
The synthesis of this compound typically involves two main stages: the preparation of the free base, N-octyl-1-octanamine (dioctylamine), followed by its conversion to the hydrochloride salt. nih.gov Optimizing the final product's yield and purity requires careful control over both stages.
The precursor, dioctylamine, can be synthesized via several routes, including the reductive amination of octanal with octylamine or the direct amination of n-octanol. google.comgoogle.com These reactions, however, can produce a mixture of primary (octylamine), secondary (dioctylamine), and tertiary (trioctylamine) amines. The primary method for purifying the desired secondary amine from this mixture is fractional distillation under reduced pressure, leveraging the differences in boiling points of the components.
Once purified dioctylamine is obtained, it is converted to its hydrochloride salt via a straightforward acid-base reaction with hydrochloric acid. To maximize purity, this step is typically performed by dissolving the amine in a non-polar organic solvent, such as diethyl ether or isopropanol, followed by the slow addition of a solution of hydrogen chloride in a suitable solvent (e.g., HCl in dioxane or diethyl ether). orgsyn.org This causes the salt to precipitate out of the solution.
Key optimization parameters include:
Stoichiometry: Precise control of the molar equivalents of HCl added is crucial. Using a slight excess of the amine can ensure all the acid reacts, but typically a 1:1 molar ratio is targeted to prevent excess acid in the final product.
Temperature Control: The precipitation is often carried out at low temperatures (e.g., 0 °C) to maximize the recovery of the crystalline salt and minimize its solubility in the mother liquor. orgsyn.org
Recrystallization: The ultimate purity of the hydrochloride salt is achieved through recrystallization. This involves dissolving the crude salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethanol/ether) and allowing it to cool slowly. This process effectively removes residual impurities, such as unreacted starting materials or other amine hydrochlorides. The purification of amine hydrochlorides by recrystallization from alcohols is a standard method for removing related impurities. orgsyn.org
The effectiveness of these purification steps can be monitored using analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
| Purification Step | Target Impurity | Principle | Expected Purity Improvement |
|---|---|---|---|
| Fractional Distillation (of Dioctylamine precursor) | Octylamine, Trioctylamine | Difference in boiling points | Significant removal of primary and tertiary amines |
| Precipitation from Non-polar Solvent | Soluble organic impurities | Differential solubility of the salt | Good; removes non-basic impurities |
| Recrystallization | Trace starting materials, other amine hydrochlorides | Difference in solubility between product and impurities in a given solvent system at varying temperatures | High; yields product of >99% purity |
Isotopic Labeling Strategies for this compound and its Precursors
Isotopic labeling, particularly the replacement of hydrogen with its stable isotope deuterium (B1214612) (²H or D), is a powerful technique in chemistry and pharmacology. wikipedia.org Deuterated compounds serve as internal standards for mass spectrometry, aid in elucidating reaction mechanisms, and can exhibit enhanced metabolic stability, a property of great interest in drug discovery. acs.orgnih.gov Various strategies have been developed for the selective incorporation of deuterium into amines and their precursors.
Introducing deuterium into the C-H bonds of the octyl chains of dioctylamine is a significant synthetic challenge that can be approached in several ways.
Synthesis from Labeled Precursors: This classical approach involves building the molecule using starting materials that are already deuterated. For instance, deuterated dioctylamine can be synthesized by the N-alkylation of octylamine with a deuterated octyl halide or by the reduction of N-octyl-octanamide with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov While versatile, these methods can require multi-step syntheses to prepare the necessary labeled precursors. researchgate.net
Catalytic Hydrogen Isotope Exchange (HIE): More modern and efficient methods involve the direct exchange of C-H bonds with C-D bonds on the pre-formed amine scaffold. This is often achieved using a metal catalyst and a deuterium source. Ruthenium complexes have proven effective for the selective deuteration of the α-position (the C-H bond adjacent to the nitrogen atom) in amines, using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. acs.org Other catalytic systems have been developed for deuteration at the β-position, utilizing Lewis acids and deuterated solvents like acetone-d₆. nih.gov
| Method | Deuterium Source | Position of Labeling | Key Features |
|---|---|---|---|
| N-Alkylation | Deuterated Alkyl Halide | Specific to the deuterated precursor | Stoichiometric; requires synthesis of labeled reagent. |
| Amide Reduction | LiAlD₄, NaBD₄ | α-position | Stoichiometric; high deuterium incorporation. nih.gov |
| Catalytic H/D Exchange (Ru-based) | D₂O | α-position | Catalytic; atom-economical; high regioselectivity. acs.org |
| Catalytic H/D Exchange (B(C₆F₅)₃) | Acetone-d₆ | β-position | Catalytic; regioselective for β C-H bonds. nih.gov |
The proton on the nitrogen atom of a secondary amine (or the two protons in its ammonium (B1175870) hydrochloride form) is acidic and undergoes rapid exchange with deuterium from a suitable source. This process is a simple acid-base equilibrium. Stirring the amine or its salt in a deuterated protic solvent such as deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or using deuterium chloride (DCl) gas during the salt formation step will result in nearly quantitative incorporation of deuterium at the nitrogen position. This N-D bond formation is typically much faster and occurs under milder conditions than C-H bond deuteration.
The growing importance of deuterated compounds has spurred the development of novel and more efficient synthetic methods. rsc.org These advancements often provide greater selectivity, operate under milder conditions, and avoid the use of expensive metal catalysts.
Organophotocatalysis: This metal-free approach uses visible light and an organic photosensitizer to facilitate the H/D exchange at the α-position of amines. nih.gov Using D₂O as the deuterium source, this method is cost-effective and proceeds under mild conditions, offering high levels of deuterium incorporation with excellent chemo- and site-selectivity. rsc.org
Reductive Deuteration of Amine Precursors: New methods allow for the synthesis of α-deuterated primary amines from readily available starting materials like oximes or thioamides. acs.orgnottingham.edu.cn For example, using samarium(II) iodide (SmI₂) as a single-electron transfer agent in the presence of D₂O allows for the reductive deuteration of oximes to primary amines with excellent deuterium incorporation (>95%). researchgate.netacs.org
Divergent Synthesis from Ynamides: A versatile and metal-free synthesis of amines selectively deuterated at their α and/or β positions has been developed starting from ynamides. nih.gov By choosing the appropriate combination of deuterated or non-deuterated reagents (triflic acid and triethylsilane), a range of selectively labeled amines can be produced with high levels of deuterium incorporation. rsc.org
These cutting-edge techniques expand the toolkit available for the precise and efficient synthesis of isotopically labeled amines, including precursors for this compound.
| Methodology | Starting Material | Catalyst/Reagent | Deuterium Source | Key Advantages |
|---|---|---|---|---|
| Organophotocatalysis | Primary Amines | Organic Photosensitizer | D₂O | Metal-free, mild conditions, cost-effective. nih.gov |
| Reductive Deuteration | Oximes, Thioamides | SmI₂ | D₂O | High deuterium incorporation, excellent chemoselectivity. acs.orgnottingham.edu.cn |
| Ynamide-based Synthesis | Ynamides | TfOH, Et₃SiD (or TfOD, Et₃SiH) | Et₃SiD or TfOD | Divergent (α, β, or α,β-deuteration), metal-free. nih.govrsc.org |
Advanced Spectroscopic and Structural Characterization of 1 Octanamine, N Octyl , Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In 1-Octanamine, N-octyl-, hydrochloride, the two octyl chains are chemically equivalent, simplifying the spectrum. The protonation of the nitrogen atom significantly influences the chemical shifts of nearby protons, particularly those on the α-carbon (the CH₂ group directly attached to the nitrogen).
The protons of the ammonium (B1175870) group (NH₂⁺) typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Protons on the α-carbons are deshielded by the adjacent positively charged nitrogen atom and are expected to resonate at a lower field (higher ppm value) compared to the corresponding protons in the free amine. The remaining methylene (B1212753) protons in the octyl chains appear as a complex multiplet, while the terminal methyl protons resonate at the highest field (lowest ppm value).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (C8) | ~0.9 | Triplet | 6H |
| -(CH₂)₅- (C3-C7) | ~1.3 | Multiplet | 20H |
| -CH₂- (C2) | ~1.7 | Multiplet | 4H |
| N-CH₂- (C1) | ~2.9 - 3.1 | Triplet | 4H |
| -NH₂⁺- | Variable (e.g., ~8-9) | Broad Singlet | 2H |
Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. Due to the molecule's symmetry, only eight distinct carbon signals are expected.
Similar to ¹H NMR, the α-carbon (C1) experiences a significant downfield shift due to the electronegativity of the protonated nitrogen atom. libretexts.org The chemical shifts of the other carbons in the octyl chain are less affected, with the terminal methyl carbon (C8) appearing at the highest field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (N-CH₂) | ~48 |
| C2 | ~29 |
| C3 | ~26 |
| C4 | ~29.5 |
| C5 | ~29.3 |
| C6 | ~31.8 |
| C7 | ~22.6 |
| C8 (-CH₃) | ~14.1 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the protons on C1 and C2, C2 and C3, and so on, confirming the contiguous nature of the protons along the octyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~3.0 ppm to the ¹³C signal at ~48 ppm, confirming their assignment as the C1 methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for connecting different parts of a molecule. For instance, the protons on C1 (~3.0 ppm) would show a correlation to the carbon signal for C2 and C3, further confirming the structure.
Deuterium (B1214612) (²H) NMR spectroscopy is a powerful technique for analyzing compounds that have been isotopically labeled with deuterium. While not a standard characterization method for unlabeled compounds, it is invaluable in mechanistic studies, metabolic tracing, or for use as an internal standard. If this compound were synthesized with deuterium atoms at specific positions, ²H NMR would provide a clean spectrum showing signals only from the deuterated sites. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for precise confirmation of the location and extent of deuterium incorporation.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the vibrational modes of molecules, providing characteristic fingerprints of the functional groups present.
FTIR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is dominated by features arising from the alkyl chains and the secondary ammonium (NH₂⁺) group.
The most prominent feature for a secondary amine salt is a very broad and strong absorption band for the N-H stretching vibrations of the NH₂⁺ group, typically found in the 3000-2700 cm⁻¹ range. spectroscopyonline.com This broad envelope often overlaps with the C-H stretching vibrations. The aliphatic C-H stretching vibrations appear as sharp peaks between 3000 and 2850 cm⁻¹. Another key diagnostic peak for secondary amine salts is the NH₂⁺ deformation (bending) vibration, which occurs in the 1620-1560 cm⁻¹ region. researchgate.netcdnsciencepub.com
Table 3: Key FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Description |
|---|---|---|
| ~3000 - 2700 | N-H Stretch (NH₂⁺) | Very broad, strong absorption |
| ~2955, ~2925, ~2855 | C-H Stretch | Strong, sharp absorptions from CH₂ and CH₃ groups |
| ~1620 - 1560 | N-H Bend (NH₂⁺) | Medium to strong absorption, characteristic of secondary amine salts researchgate.netcdnsciencepub.com |
| ~1465 | C-H Bend (CH₂) | Medium absorption (scissoring) |
Compound Names
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, serving as a unique molecular fingerprint. ornl.gov When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy that corresponds to the vibrational frequencies of the molecule's bonds. ornl.gov This spectrum of shifted frequencies is characteristic of the specific molecular structure and composition. mdpi.comnih.gov
For the free amine form of the subject compound, N-octylamine (dioctylamine), a Fourier-Transform Raman (FT-Raman) spectrum has been recorded. nih.gov While specific peak assignments are not extensively detailed in publicly available literature, the spectrum would be characterized by vibrations of the long alkyl chains and the secondary amine group. Key vibrational modes would include C-H stretching, C-C stretching, CH₂ bending and rocking, and C-N stretching. The protonation of the amine in the hydrochloride salt would lead to shifts in the vibrational frequencies associated with the N-H bond and adjacent C-N bonds.
| Parameter | Details | Source |
|---|---|---|
| Instrument | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | nih.gov |
| Technique | FT-Raman | nih.gov |
| Spectrum Source | Bio-Rad Laboratories | nih.gov |
| Sample Source | Spectrochem Pvt. Ltd., India | nih.gov |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is indispensable for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules by transferring ions from solution into the gas phase with minimal fragmentation. nih.govuliege.be For this compound, the analysis is typically performed on its free amine form, dioctylamine, which is readily protonated in the ESI source. In positive ionization mode, the molecule accepts a proton ([M+H]⁺), allowing for the determination of its molecular weight. nih.gov
Data acquired using a high-resolution Orbitrap mass spectrometer shows the protonated molecule [C₁₆H₃₅N + H]⁺ as the precursor ion with a mass-to-charge ratio (m/z) of 242.2842. nih.gov Further fragmentation (MS²) of this precursor ion can provide structural information.
| Parameter | Value | Source |
|---|---|---|
| Instrument Type | LC-ESI-ITFT (Orbitrap) | nih.gov |
| Ionization Mode | Positive | nih.gov |
| Precursor Adduct | [M+H]⁺ | nih.gov |
| Precursor m/z | 242.2842 | nih.gov |
| Collision Energy | 35 eV | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) of Free Amine
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in the gas phase before detecting them with a mass spectrometer. chromatographyonline.com Due to the non-volatile nature of ionic salts, the analysis of this compound via GC-MS requires the analysis of its more volatile free amine form, dioctylamine. chromatographyonline.com
In the mass spectrometer, the dioctylamine molecule is typically ionized by electron ionization (EI), which causes it to fragment in a reproducible manner. The fragmentation pattern is a key identifier. For secondary amines like dioctylamine, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable immonium ion. The most abundant fragment ion (base peak) for dioctylamine is observed at m/z 142. nih.govnist.gov
| m/z | Relative Intensity | Possible Fragment Identity | Source |
|---|---|---|---|
| 142 | Base Peak (100%) | [CH₂(CH₂)₆NH=CH₂]⁺ | nih.govnist.gov |
| 43 | High | [C₃H₇]⁺ | nih.gov |
| 57 | Moderate | [C₄H₉]⁺ | nih.gov |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. measurlabs.comnih.gov This technique is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas.
The theoretical exact mass of the neutral dioctylamine molecule (C₁₆H₃₅N) is 241.27695 Da. nih.gov The protonated molecule, [C₁₆H₃₅N+H]⁺, would have a theoretical m/z of 242.28478 Da. The experimentally determined precursor m/z of 242.2842 from high-resolution ESI-MS is in close agreement with this theoretical value, confirming the elemental formula. nih.gov Similarly, the exact mass of the full hydrochloride salt (C₁₆H₃₆ClN) is computed to be 277.25363 Da. nih.gov
| Species | Molecular Formula | Computed Exact Mass (Da) | Source |
|---|---|---|---|
| Dioctylamine (Free Amine) | C₁₆H₃₅N | 241.27695 | nih.gov |
| Dioctylamine Hydrochloride | C₁₆H₃₆ClN | 277.25363 | nih.gov |
X-ray Diffraction (XRD) Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu By analyzing the diffraction pattern of X-rays passing through a crystal, one can deduce the precise location of each atom within the crystal lattice.
Single-Crystal X-ray Diffraction for Molecular Geometry and Packing
Single-crystal X-ray diffraction provides the most detailed structural information, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation. carleton.edumdpi.com It also reveals how the molecules are arranged relative to one another in the solid state (crystal packing), including intermolecular interactions like hydrogen bonding and van der Waals forces. mdpi.com
| Parameter | Information Determined |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating lattice unit |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, N-H, C-C, C-H) |
| Bond Angles | Angles between adjacent bonds (e.g., C-N-C, H-N-H) |
| Intermolecular Interactions | Details of hydrogen bonds (N-H⁺···Cl⁻) and van der Waals contacts |
Powder X-ray Diffraction for Polymorphism and Crystalline Phases
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It provides detailed information on the atomic and molecular arrangement within a crystal lattice. For this compound, PXRD is instrumental in identifying its crystalline form, detecting the presence of different polymorphs, and determining the degree of crystallinity.
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical attribute in materials science, as different polymorphs of the same compound can exhibit varied physical properties, including solubility, melting point, and stability. The PXRD pattern is unique to a specific crystalline phase, acting as a "fingerprint" for that structure. By analyzing the positions (2θ angles) and intensities of the diffraction peaks, one can characterize the crystalline phase of this compound.
In a typical PXRD analysis, a powdered sample of the compound is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle. The resulting pattern of peaks can be compared to reference patterns to identify the phase. Furthermore, the presence of multiple sets of peaks would indicate a mixture of different crystalline phases or polymorphs.
Detailed research findings from PXRD studies would typically be presented in a data table, outlining the key diffraction peaks. While specific experimental data for this compound is not widely published, a representative dataset would resemble the following, illustrating how diffraction data is cataloged.
Interactive Data Table: Representative PXRD Peak Data
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 5.5 | 16.05 | 100 |
| 11.0 | 8.03 | 45 |
| 16.5 | 5.37 | 60 |
| 22.1 | 4.02 | 85 |
| 27.7 | 3.22 | 30 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the format of PXRD results. It represents typical values for long-chain alkylammonium salts.
The analysis of such data allows researchers to precisely calculate the lattice parameters of the unit cell, providing a comprehensive understanding of the compound's solid-state structure.
Neutron Reflectometry for Interfacial and Nanostructural Investigations
Neutron reflectometry is a highly sensitive surface analysis technique used to probe the structure of thin films and interfaces at the nanometer scale. This method is particularly valuable for studying the interfacial behavior of amphiphilic molecules like this compound, for instance, at the air-water or solid-liquid interface.
The technique involves directing a highly collimated beam of neutrons onto a flat surface and measuring the intensity of the reflected neutrons as a function of the angle of incidence. The way the neutrons are reflected depends on the neutron scattering length density (SLD) profile perpendicular to the interface. Since hydrogen and its isotope deuterium have very different neutron scattering lengths, isotopic substitution (H/D contrast variation) can be used to highlight specific parts of a molecule or a system, a unique advantage of this technique.
For this compound, neutron reflectometry can provide invaluable data on:
Adsorption at Interfaces: Determining the amount of the compound adsorbed at an interface.
Layer Thickness: Measuring the thickness of self-assembled monolayers or bilayers with sub-nanometer precision.
Molecular Orientation: Providing insights into the orientation and conformation of the N-octyl chains at the interface.
Surface Roughness: Quantifying the roughness or diffuseness of the interface.
The experimental data is typically fitted to a model to generate a profile of the scattering length density versus distance from the interface. This profile is then interpreted in terms of the physical structure of the interfacial layer, such as the thickness and density of the hydrocarbon chains and the head groups.
Interactive Data Table: Representative Neutron Reflectometry Model Fit Parameters
| Layer | Thickness (Å) | Scattering Length Density (SLD) (10⁻⁶ Å⁻²) | Interfacial Roughness (Å) |
| Hydrocarbon Chains | 15 | -0.35 | 3 |
| Head Groups | 5 | 2.50 | 4 |
| Subphase (Water) | ∞ | 5.61 | 3 |
Note: This table presents hypothetical model parameters derived from a neutron reflectometry experiment for illustrative purposes. The values are representative of what might be expected for a monolayer of a similar amphiphile at the air-water interface.
Through these detailed measurements, neutron reflectometry offers a powerful lens for the nanostructural investigation of this compound, revealing how it self-assembles and organizes at interfaces, which is crucial for its application in areas like surface modification and formulation science.
Chemical Reactivity and Derivatization Pathways of 1 Octanamine, N Octyl , Hydrochloride
Proton Transfer and Acid-Base Equilibria
The primary reactive characteristic of 1-Octanamine, N-octyl-, hydrochloride in solution is its ability to participate in proton transfer reactions. As the salt of a weak base (dioctylamine) and a strong acid (hydrochloric acid), its behavior is defined by the equilibrium between the protonated dioctylammonium ion and its neutral conjugate base, dioctylamine (B52008). quora.com This equilibrium is fundamental to its solubility and reactivity in various media. The general reaction is:
[R₂NH₂]⁺Cl⁻ ⇌ R₂NH + H⁺ + Cl⁻ (where R = CH₃(CH₂)₇)
However, the large, hydrophobic octyl chains can also introduce steric hindrance around the nitrogen atom and decrease the solubility of the protonated form in polar solvents, which can influence the measured pKa. The basicity of amines is a critical factor in many of their applications, such as in the formulation of solvents for CO₂ capture, where amines with pKa values greater than 18.3 in acetonitrile (B52724) are sometimes required. pnnl.gov
To provide context, the following table lists the pKa values of the conjugate acids of some representative secondary amines in water.
| Amine | Structure | pKa of Conjugate Acid (in water) |
| Diethylamine | (CH₃CH₂)₂NH | 10.93 |
| Dipropylamine | (CH₃CH₂CH₂)₂NH | 11.00 |
| Dibutylamine | (CH₃(CH₂)₃)₂NH | 11.25 |
| Piperidine | C₅H₁₀NH | 11.12 |
| Morpholine | C₄H₈ONH | 8.33 |
This table presents representative data for other secondary amines to illustrate the typical range of basicity. Specific experimental data for this compound was not found in the searched literature.
The ionic state of this compound is significantly influenced by the properties of the solvent system. msu.edu In polar, protic solvents like water or ethanol, the salt readily dissociates into solvated dioctylammonium ([R₂NH₂]⁺) and chloride (Cl⁻) ions. These solvents can stabilize the ions through hydrogen bonding and high dielectric constants, favoring the dissociated state. msu.eduresearchgate.net
In contrast, in aprotic or non-polar solvents such as benzene (B151609) or hexane, the formation of discrete, free ions is energetically unfavorable. nist.gov In these environments, the compound is more likely to exist as a tight ion pair, [R₂NH₂]⁺Cl⁻, or it may precipitate out of solution. srs.gov The choice of solvent can therefore "level" the strength of the acid or base; for instance, very strong acids appear to have similar strengths in water because they all completely ionize to form the hydronium ion. msu.edu The electrophilicity and polarity of the solvent have been shown to have the greatest effect on reaction rates involving amines. researchgate.net
Temperature also affects the acid-base equilibrium. For most amine conjugate acids, the pKa decreases slightly with increasing temperature. This means that the amine becomes a weaker base at higher temperatures. This effect is related to the thermodynamics of the dissociation reaction.
Interactions with Metal Ions and Coordination Chemistry
The deprotonated form of the salt, dioctylamine (R₂NH), possesses a lone pair of electrons on the nitrogen atom, making it an effective Lewis base and a ligand for metal ions. vedantu.com This property is the basis for its use as a metal extractant in various industrial processes. guidechem.com
Dioctylamine readily forms coordination complexes with a variety of metal ions. In these complexes, the nitrogen atom donates its electron pair to an empty orbital of the metal cation, forming a coordinate covalent bond. vedantu.com While the hydrochloride salt itself is less likely to be the direct complexing agent, in solutions where the pH is high enough to deprotonate the ammonium (B1175870) ion, the resulting free dioctylamine can bind to metals.
Research has demonstrated the utility of dioctylamine in this capacity. For example, a gel modified with di-n-octylamine exhibited a high affinity and adsorption capacity for rhenium (Re(VII)) from hydrochloric acid solutions. ebi.ac.uk It has also been employed in the phase transfer of aqueous-synthesized gold nanoparticles into toluene, a process mediated by the interaction between the amine and the nanoparticle surface. ebi.ac.uk Furthermore, dioctylamine is used as a metal extraction agent and an amine solvent for various applications. guidechem.com
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.orgchemguide.co.uk Dioctylamine, being a neutral nitrogen-donor ligand, can participate in these reactions, typically displacing weaker ligands like water from the coordination sphere of a metal ion.
For instance, many metal ions exist in aqueous solution as hexaaqua complexes (e.g., [Cu(H₂O)₆]²⁺). docbrown.infosavemyexams.com The addition of an amine can lead to the stepwise replacement of the water molecules:
[M(H₂O)ₙ]ˣ⁺ + m R₂NH ⇌ [M(H₂O)ₙ₋ₘ(R₂NH)ₘ]ˣ⁺ + m H₂O
The extent of the exchange depends on factors such as the relative strength of the metal-ligand bonds, the concentration of the incoming ligand, and steric factors. libretexts.org Due to the significant steric bulk of the two octyl chains, it is likely that fewer dioctylamine molecules can coordinate to a single metal center compared to smaller amines like ammonia (B1221849). chemguide.co.uk This steric hindrance can be a controlling factor in the stoichiometry and structure of the resulting metal complex.
Nucleophilic Reactivity of the Amine Moiety (post-deprotonation)
Upon deprotonation, the nitrogen atom of dioctylamine becomes a strong nucleophile, capable of attacking electron-deficient centers to form new carbon-nitrogen bonds. guidechem.comsolubilityofthings.com This reactivity is central to its use as a building block in organic synthesis. guidechem.com
The lone pair of electrons on the nitrogen of a secondary amine makes it a good nucleophile. savemyexams.com A common reaction is the nucleophilic substitution with alkyl halides. In this Sₙ2 reaction, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
R₂NH + R'-X → [R₂NHR']⁺X⁻
The resulting product is a trialkylammonium salt. In the presence of a base (which can be another molecule of dioctylamine), this salt is deprotonated to yield a tertiary amine. chemguide.co.uk
A significant challenge in the alkylation of secondary amines is the potential for over-alkylation. youtube.comlibretexts.org The tertiary amine product is often more nucleophilic than the starting secondary amine and can react with another molecule of the alkyl halide to form a quaternary ammonium salt. chemguide.co.uklibretexts.org
[R₂NR'] + R'-X → [R₂N(R')₂]⁺X⁻
To achieve selective mono-alkylation and produce the tertiary amine, reaction conditions such as stoichiometry must be carefully controlled. youtube.com Using a large excess of the secondary amine can favor the formation of the tertiary amine product over the quaternary salt. savemyexams.com
Beyond alkylation, the nucleophilic character of dioctylamine allows it to participate in other important reactions, such as the aza-Michael addition to α,β-unsaturated compounds and reactions with carbonyls (aldehydes and ketones) to form enamines or, under reductive conditions (reductive amination), to yield tertiary amines. researchgate.net
Alkylation and Acylation Reactions
As a secondary amine, the nitrogen atom in dioctylamine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.
Alkylation Reactions: The introduction of an alkyl group onto the nitrogen atom of dioctylamine can be achieved through nucleophilic substitution reactions with alkyl halides. The free base, dioctylamine, is required for this transformation and can be generated in situ or prior to the reaction by treatment with a base to neutralize the hydrochloride. The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This results in the formation of a tertiary amine. The choice of solvent is crucial and is typically a polar aprotic solvent to facilitate the reaction.
Table 1: Representative Alkylation Reactions of Dioctylamine
| Alkylating Agent | Product | Reaction Conditions |
| Methyl Iodide | N-Methyl-N-octyloctanamine | Base (e.g., K₂CO₃), Acetonitrile, Reflux |
| Benzyl Bromide | N-Benzyl-N-octyloctanamine | Base (e.g., Et₃N), Dichloromethane, RT |
Acylation Reactions: Acylation of dioctylamine introduces an acyl group (R-C=O) to the nitrogen atom, forming an N,N-disubstituted amide. Common acylating agents include acyl chlorides and acid anhydrides. These reactions are typically rapid and exothermic. The presence of a base is often required to neutralize the hydrogen chloride byproduct formed when using acyl chlorides.
Table 2: Representative Acylation Reactions of Dioctylamine
| Acylating Agent | Product | Reaction Conditions |
| Acetyl Chloride | N,N-Dioctylacetamide | Pyridine or Et₃N, Dichloromethane, 0 °C to RT |
| Benzoic Anhydride | N,N-Dioctylbenzamide | Heat or catalyst (e.g., DMAP) |
Formation of Substituted Amides and Ureas
The nucleophilic nature of dioctylamine allows for its use in the synthesis of more complex derivatives such as substituted amides and ureas, which are of interest in various fields of chemistry.
Substituted Amides: The synthesis of N,N-dioctylamides can be achieved through the reaction of dioctylamine with a carboxylic acid, often activated by a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed to facilitate the condensation by converting the carboxylic acid into a more reactive intermediate. Alternatively, the reaction with acyl chlorides or anhydrides, as mentioned previously, is a common route. nih.gov
Substituted Ureas: N,N-Dioctyl-substituted ureas can be synthesized by the reaction of dioctylamine with isocyanates. The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of a urea (B33335) linkage. This reaction is generally efficient and proceeds under mild conditions. rsc.org The reaction of dioctylamine with an isocyanate, such as phenyl isocyanate, would yield an N,N-dioctyl-N'-phenylurea. rsc.org
Table 3: Synthesis of Substituted Amides and Ureas from Dioctylamine
| Reagent | Product Class | Specific Product Example |
| Phenyl Isocyanate | Substituted Urea | N,N-Dioctyl-N'-phenylurea |
| Benzoyl Chloride | Substituted Amide | N,N-Dioctylbenzamide |
Thermal Decomposition Studies and Stability Analysis
The thermal stability of this compound is a critical parameter for its storage, handling, and application in processes that involve elevated temperatures. Thermal analysis techniques provide valuable information on its decomposition profile and the kinetics of these processes.
Thermogravimetric Analysis (TGA) of Degradation Processes
Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For amine hydrochlorides, TGA can reveal the temperatures at which decomposition events occur. The thermal decomposition of secondary amine hydrochlorides typically proceeds via dehydrohalogenation, liberating the free amine and hydrogen chloride gas. researchgate.net
Table 4: Comparative Decomposition Temperatures of Alkylammonium Chlorides
| Compound | Decomposition Onset (°C) | Peak Decomposition Temp (°C) |
| [Pr₂NH₂]Cl | ~235 | ~225 |
| [Bu₂NH₂]Cl | ~255 | ~245 |
| Expected for [Octyl₂NH₂]Cl | Higher than Butyl derivative | Higher than Butyl derivative |
Note: The data for propyl and butyl derivatives are from comparative studies. researchgate.net The values for dioctylammonium chloride are extrapolated based on chemical trends.
The decomposition process for dioctylamine hydrochloride is expected to follow a similar pathway, with the initial mass loss corresponding to the release of HCl and subsequent evaporation of dioctylamine. The presence of longer alkyl chains in dioctylamine compared to propyl or butyl derivatives would likely result in a higher decomposition temperature due to increased van der Waals forces.
Kinetic Studies of Thermal Dissociation
The study of the kinetics of thermal dissociation provides quantitative data on the rate of decomposition and the energy barriers involved. Isoconversional methods are often employed to determine the activation energy (Ea) of the decomposition process from TGA data obtained at different heating rates.
For the analogous tri-n-octylamine hydrochloride, kinetic analysis revealed activation energies for the two decomposition steps to be in the ranges of 81.1 ± 2.6 kJ·mol⁻¹ and 96.8 ± 13.4 kJ·mol⁻¹. researchgate.net These values are comparable to the enthalpy of dissociation, suggesting a process with no significant transition state. researchgate.net A study on the thermal dissociation of TOAHCl in various solvents also highlighted the influence of the reaction medium on the activation energy, with values ranging from 58.2 to 121.8 kJ·mol⁻¹. ias.ac.in
Table 5: Kinetic Parameters for the Thermal Dissociation of Tri-n-octylamine Hydrochloride
| Kinetic Method | Activation Energy (Ea) - Step 1 (kJ·mol⁻¹) | Activation Energy (Ea) - Step 2 (kJ·mol⁻¹) |
| Friedman | 81.1 ± 2.6 | 96.8 ± 13.4 |
| KAS | 80.5 ± 2.5 | 95.9 ± 13.2 |
| Starink | 80.7 ± 2.5 | 96.2 ± 13.3 |
Data from a study on tri-n-octylamine hydrochloride, a related tertiary amine hydrochloride. researchgate.net
It is plausible that the thermal dissociation of this compound would exhibit similar kinetic behavior. The decomposition would likely be a first-order process with respect to the amine hydrochloride. The activation energy would be influenced by factors such as the crystalline structure of the salt and the experimental conditions, including the heating rate and atmosphere.
Computational Chemistry and Theoretical Investigations of 1 Octanamine, N Octyl , Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, such as its geometry, electron distribution, and the nature of its chemical bonds. These methods solve approximations of the Schrödinger equation to provide detailed electronic information.
Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry. Ab initio methods derive results directly from theoretical principles without including experimental data, while DFT calculates the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost.
For 1-Octanamine, N-octyl-, hydrochloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. These calculations reveal key structural parameters. The primary interaction is the ionic bond between the dioctylammonium cation [(C₈H₁₇)₂NH₂]⁺ and the chloride anion [Cl]⁻. Within the cation, a strong N-H covalent bond is polarized, leading to a significant hydrogen bond with the chloride ion (N-H···Cl).
DFT calculations can quantify various electronic properties. The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, confirms the localization of the positive charge on the ammonium (B1175870) headgroup and the negative charge on the chloride ion. The NBO analysis would also reveal hyperconjugative interactions that contribute to the molecule's stability. nih.govnih.gov The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. For this salt, the HOMO is typically localized on the electron-rich chloride anion, while the LUMO is centered on the ammonium headgroup. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Table 1: Theoretical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| N-H···Cl Hydrogen Bond Length | ~2.1 - 2.3 Å | B3LYP/6-311++G(d,p) |
| Dipole Moment | ~10 - 12 D | B3LYP/6-311++G(d,p) |
| HOMO Energy | -5.8 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | 1.2 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 7.0 eV | B3LYP/6-311++G(d,p) |
The two long octyl chains of the molecule introduce significant conformational flexibility. The rotation around the numerous C-C single bonds can lead to a vast number of possible three-dimensional structures, or conformers. Conformational analysis aims to identify the most stable (lowest energy) conformers and to map the potential energy surface (PES) that connects them. libretexts.orgwikipedia.orglibretexts.org
Computational methods can systematically explore the PES by rotating key dihedral angles (e.g., C-C-C-C torsions) and calculating the energy of each resulting geometry. For the octyl chains, the most important conformations are the low-energy anti (or trans) arrangement, where the carbon backbone is fully extended, and the higher-energy gauche arrangement. A full conformational search would reveal that the global minimum energy structure likely corresponds to a state where both alkyl chains are in an all-anti conformation to minimize steric hindrance. nih.gov The energy landscape would show numerous local minima corresponding to various combinations of gauche and anti states, separated by small energy barriers corresponding to rotational transitions. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations describe static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
In a solvent like water, the behavior of this compound is drastically different from the gas phase. MD simulations are ideal for studying these solvent effects. acs.org A simulation box would be constructed containing one or more molecules of the salt surrounded by a large number of explicit water molecules (e.g., using water models like SPC/E or TIP3P).
The simulations would show the formation of a distinct solvation shell around the ionic headgroup. Water molecules orient their oxygen atoms towards the positively charged [NH₂]⁺ group, forming strong ion-dipole interactions and hydrogen bonds. mdpi.com The chloride anion is also strongly hydrated. In contrast, the hydrophobic octyl chains disrupt the hydrogen-bonding network of water, leading to a "hydrophobic effect" where water molecules form a more ordered cage-like structure around the nonpolar tails. This solvent interaction can influence the conformational preferences of the alkyl chains, often promoting more compact structures compared to the gas phase. nih.gov
Table 2: Representative MD Simulation Parameters for Solvated this compound
| Parameter | Value/Description |
|---|---|
| Force Field | CHARMM36 / GROMOS54a7 |
| Solvent Model | Explicit TIP3P Water |
| System Size | ~5000 water molecules, 1 ion pair |
| Simulation Time | 100 - 500 ns |
| Ensemble | NPT (Isothermal-isobaric) |
As an amphiphilic molecule, this compound is expected to exhibit interesting behavior at interfaces and to self-assemble into larger aggregates in solution. MD simulations are well-suited to investigate these phenomena.
At an air-water interface, simulations would show the molecules spontaneously orienting with their hydrophilic ammonium chloride headgroups immersed in the water phase and their hydrophobic octyl tails extending into the air. nih.govumsl.edu This reduces the unfavorable interaction between the nonpolar tails and water. Above a certain concentration in bulk water, known as the critical micelle concentration (CMC), these molecules are predicted to self-assemble. MD simulations can capture the spontaneous formation of aggregates like spherical or cylindrical micelles, where the hydrophobic tails cluster together in the core to avoid water, and the charged headgroups form a stabilizing outer corona that interacts with the solvent. nih.govescholarship.org These simulations provide molecular-level insights into the driving forces for self-assembly, primarily the hydrophobic effect and electrostatic interactions between headgroups.
Intermolecular Interaction Analysis in Solid and Solution Phases
The bulk properties of a material are governed by the network of intermolecular interactions. Computational analysis can dissect these forces in both the ordered solid state and the dynamic solution phase.
In the solid (crystalline) phase, the arrangement of molecules is highly ordered. The crystal structure would be dominated by a network of N-H···Cl hydrogen bonds linking the ammonium headgroups and chloride ions. mdpi.com These strong, directional interactions would likely form chains or sheets. The long alkyl chains would then pack together to maximize favorable van der Waals interactions, likely in an interdigitated fashion to optimize space-filling. uni-tuebingen.de Computational methods can be used to calculate the lattice energy of the crystal, which is the energy released when the constituent ions come together from the gas phase to form the crystal, providing a measure of the solid's stability. nih.gov
In the solution phase, the key interactions are between the solute and solvent, and between solute molecules themselves. As described by MD simulations, the primary interactions are ion-dipole forces between the headgroup/anion and water, and hydrophobic interactions involving the alkyl tails. arxiv.org At concentrations below the CMC, the molecules exist as solvated, dissociated ions or solvent-separated ion pairs. As concentration increases, solute-solute interactions become more important, leading to the aggregation and micelle formation driven by van der Waals forces between the chains and the hydrophobic effect. nih.gov
Hydrogen Bonding Networks and Their Energetics
In the solid state, this compound, an ionic salt, is expected to form significant hydrogen bonding networks. These interactions are primarily dictated by the electrostatic attraction between the protonated secondary amine (the dioctylammonium cation, [CH₃(CH₂)₇]₂NH₂⁺) and the chloride anion (Cl⁻). The two hydrogen atoms covalently bonded to the nitrogen atom act as hydrogen bond donors, while the chloride anion serves as the acceptor.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the geometry and energetics of these networks. rsc.org Theoretical calculations can predict key parameters such as the N-H···Cl bond distance, the N-H-Cl bond angle, and the interaction energy. For secondary amine hydrochlorides, a strong, charge-assisted N-H⁺···Cl⁻ hydrogen bond is the principal interaction stabilizing the crystal lattice. researchgate.net
Table 1: Representative Theoretical Data for N-H⁺···Cl⁻ Hydrogen Bonds in Secondary Ammonium Chlorides
| Parameter | Description | Typical Calculated Value Range | Computational Method |
|---|---|---|---|
| d(N···Cl) | Hydrogen bond length | 3.00 - 3.20 Å | DFT |
| ∠(N-H···Cl) | Hydrogen bond angle | 160° - 180° | DFT |
| E_int | Interaction Energy | -40 to -80 kJ/mol | DFT/SAPT |
| ρ(BCP) | Electron density at Bond Critical Point | 0.020 - 0.045 a.u. | QTAIM |
Note: This table presents typical values for secondary ammonium chlorides derived from computational chemistry principles and is intended for illustrative purposes.
Non-Covalent Interactions and Crystal Packing Motifs
The crystal structure of this compound is governed by a combination of strong hydrogen bonds and weaker non-covalent interactions. While the N-H⁺···Cl⁻ hydrogen bonds form the primary organizing motif, the packing of the long, nonpolar octyl chains is dominated by van der Waals forces, specifically London dispersion forces. These forces, although individually weak, become collectively significant due to the large surface area of the two C₈ chains.
The interplay between the hydrophilic, ionic "head" ([R₂NH₂]⁺Cl⁻) and the hydrophobic alkyl "tails" gives the molecule its amphiphilic character, which strongly influences its solid-state arrangement. nih.gov The crystal packing will likely feature a layered or bilayer structure, where the ionic head groups cluster together to maximize hydrogen bonding and electrostatic interactions, while the hydrophobic tails segregate and interdigitate. researchgate.net
Computational tools are essential for analyzing these complex packing arrangements. Hirshfeld surface analysis is a common method used to visualize and quantify intermolecular contacts in a crystal lattice. rsc.orgresearchgate.net By mapping properties like d_norm (a normalized contact distance) onto the surface, it is possible to identify specific regions of close contact corresponding to different types of interactions. The corresponding 2D fingerprint plots provide a quantitative summary, showing the proportion of the surface involved in H···Cl, H···H, and other contacts. For this compound, a large proportion of the Hirshfeld surface area would be associated with H···H contacts, indicative of the extensive van der Waals interactions between the octyl chains.
Table 2: Key Non-Covalent Interactions in Alkylammonium Halide Crystals
| Interaction Type | Description | Relative Strength | Primary Role in Crystal Packing |
|---|---|---|---|
| Charge-Assisted H-Bond | N-H⁺···Cl⁻ interaction between cation and anion. | Strong | Governs the primary supramolecular synthon formation. |
| van der Waals (Dispersion) | Attraction between nonpolar C₈H₁₇ alkyl chains. | Weak (collectively strong) | Dictates the packing efficiency and layering of the hydrophobic regions. |
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry provides a suite of tools to predict the reactivity of a molecule like this compound. These methods analyze the electronic structure to identify sites susceptible to chemical attack and to estimate the energy barriers of potential reactions.
Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors of reactivity. nih.gov The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. scispace.com For this compound, the HOMO is likely localized on the electron-rich chloride anion, while the LUMO may be associated with the antibonding orbitals of the ammonium cation.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. scispace.com Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the chloride ion would be a site of strong negative potential, whereas the acidic protons on the nitrogen atom would be regions of high positive potential, representing the most probable sites for deprotonation.
Table 3: Illustrative Computational Reactivity Descriptors
| Descriptor | Definition | Predicted Characteristics for [([CH₃(CH₂)₇]₂NH₂)]⁺Cl⁻ | Implication for Reactivity |
|---|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | High (localized on Cl⁻) | Site of electron donation; susceptibility to oxidation. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low (localized on cation) | Site of electron acceptance; susceptibility to reduction. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Moderately Large | Indicates good kinetic stability. |
| MEP Minimum | Most negative electrostatic potential | On the Chloride anion (Cl⁻) | Site for electrophilic attack or interaction with cations. |
Note: The values and localizations are based on general chemical principles for this class of compounds and serve as an illustrative example of what a DFT calculation would predict.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific activity, such as biological potency or physical properties. nih.govnih.gov For a long-chain aliphatic amine like this compound, QSAR models could be developed to predict various functional properties, including antimicrobial activity, toxicity, or its performance as a surfactant. ajol.infocanada.ca
A QSAR study involves several key steps:
Data Set Assembly: A collection of structurally similar compounds (e.g., various long-chain secondary amines) with experimentally measured activity is required.
Descriptor Calculation: For each molecule in the set, a range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). For amphiphilic molecules, hydrophobicity, often represented by the logarithm of the octanol-water partition coefficient (log K_OW or logP), is a particularly critical descriptor. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. ajol.info
For this compound, a QSAR model for toxicity might reveal a strong positive correlation with logP, indicating that its membrane-disrupting capabilities increase with its lipophilicity, a common mechanism for long-chain amines. nih.govresearchgate.net Such models provide valuable insights into the mechanism of action and allow for the predictive screening of new, untested compounds, guiding the design of molecules with enhanced efficacy or reduced toxicity.
Table 4: Example Descriptors for a QSAR Model of Aliphatic Amines
| Compound | Molecular Weight (MW) | logP | Polar Surface Area (PSA) (Ų) | Experimental Activity (log 1/C) |
|---|---|---|---|---|
| Dihexylamine HCl | 221.8 | 4.5 | 26.0 | 1.8 |
| Dioctylamine (B52008) HCl | 277.9 | 6.6 | 26.0 | 2.9 |
| Didecylamine HCl | 334.1 | 8.7 | 26.0 | 4.0 |
Note: This table contains hypothetical data created to illustrate the structure of a dataset used in QSAR modeling. The activity values are for illustrative purposes only.
Research Applications and Advanced Material Science
Applications in Separation Science and Extraction Processes
The ability of 1-Octanamine, N-octyl-, hydrochloride to interact with and sequester specific molecules and ions forms the basis of its utility in separation science. It is particularly effective in liquid-liquid extraction and as a key component in specialized membrane technologies.
Liquid-liquid extraction is a prominent technique for the separation and purification of metals. usask.ca While direct studies on this compound are limited, the behavior of analogous amine-based extractants provides significant insight into its potential efficacy. Tertiary amines, such as tri-n-octylamine (TOA), have demonstrated considerable efficiency in the extraction of cobalt (II) from acidic chloride solutions. ijsr.netwikipedia.org The extraction process typically involves the formation of an ion-pair between the protonated amine and a metal-chloride anionic complex in the organic phase. scispace.com
The separation of cobalt from nickel is a crucial process in hydrometallurgy, and amine-based extractants are often employed for this purpose in chloride liquors. sibran.ru The separation factor between cobalt and nickel is influenced by the chloride ion concentration. scispace.com For instance, in studies with Alamine 336, another tertiary amine, the separation factor for cobalt over nickel was found to increase dramatically with increasing hydrochloric acid concentration. scispace.com It is plausible that dioctylamine (B52008) hydrochloride would exhibit similar selectivity due to the formation of extractable anionic cobalt-chloride complexes.
Table 1: Extraction Efficiency of Cobalt with Amine-Based Extractants (Illustrative Data)
| Amine Extractant | Aqueous Phase Conditions | Organic Phase | Extraction Efficiency of Co(II) (%) | Separation Factor (Co/Ni) | Reference |
| Tri-n-octylamine (TOA) | 3 M HCl, 1.5 M KCl | Kerosene | 89.71 | High | ijsr.net |
| Alamine 336 | 10 M HCl | - | ~100 | High | scispace.com |
Polymer inclusion membranes (PIMs) are a type of liquid membrane that has gained attention for the selective separation and transport of metal ions. nih.govnih.gov These membranes typically consist of a base polymer, a plasticizer, and a carrier molecule that facilitates the transport of the target ion across the membrane. nih.govnih.gov The carrier-mediated diffusion is the principal transport mechanism in PIMs. nih.gov
While direct applications of this compound in PIMs are not widely reported, the use of other amine-based carriers is well-documented. For example, Aliquat 336, a quaternary ammonium (B1175870) salt, is a common carrier used in PIMs for the transport of various metal ions. mdpi.com The transport mechanism involves the formation of a complex between the carrier and the metal ion at the feed-membrane interface, diffusion of this complex across the membrane, and subsequent release of the metal ion at the membrane-receiving phase interface. nih.gov Secondary amines can also act as effective carriers in PIMs for the facilitated transport of metal ions. The selection of the carrier is crucial as it dictates the selectivity of the membrane. nih.govresearchgate.net Given its structure as a secondary amine salt, it is conceivable that dioctylamine hydrochloride could function as a selective carrier for the transport of anionic metal complexes in a PIM system.
Table 2: Components of a Typical Polymer Inclusion Membrane
| Component | Function | Examples |
| Base Polymer | Provides mechanical stability to the membrane. | Cellulose triacetate (CTA), Poly(vinyl chloride) (PVC) |
| Plasticizer | Improves the flexibility and permeability of the membrane. | 2-Nitrophenyl octyl ether (2-NPOE), Dioctyl phthalate (B1215562) (DOP) |
| Carrier | Selectively binds to and transports the target species across the membrane. | Aliquat 336, Tri-n-octylamine (TOA), Secondary Amines |
The application of amine-based extractants extends to the separation of organic compounds from aqueous solutions. Research has shown that dioctylamine is an effective extractant for carboxylic acids such as lactic acid and acetic acid from complex bio-based process streams. researchgate.net In one study, extraction efficiencies of 25-40% for lactic acid and 42-57% for acetic acid were achieved using dioctylamine. researchgate.net The process involves a reactive liquid-liquid extraction where the amine forms a complex with the carboxylic acid, facilitating its transfer into the organic phase. researchgate.net
The extraction of phenolic compounds from wastewater is another critical separation process. nih.govnih.govgoogle.comresearchgate.netbohrium.com While specific studies employing dioctylamine hydrochloride for this purpose are scarce, the principles of liquid-liquid extraction with amine-based extractants suggest its potential applicability. The efficiency of such extractions is often dependent on the pH of the aqueous solution and the nature of the organic solvent used. nih.govgoogle.com
Role in Materials Synthesis and Functional Materials
Beyond separation science, this compound and its parent amine, dioctylamine, play a role in the synthesis and modification of advanced materials, contributing to the development of novel polymers and functional inorganic nanostructures.
Polyamines are a class of polymers with a wide range of applications. wikipedia.org While direct polymerization of dioctylamine hydrochloride into a novel polymer is not a common practice, secondary amines can participate in polymerization reactions in several ways. For instance, diamines are key monomers in the synthesis of polyamides through condensation reactions with dicarboxylic acids. sibran.ruresearchgate.net It is conceivable that a difunctionalized dioctylamine derivative could act as a monomer in such reactions.
Furthermore, secondary amines can be used as chain extenders in the synthesis of polymers like polyurethanes. wikipedia.orgufrgs.brnih.govscirp.orgresearchgate.net Chain extenders are low molecular weight compounds with two reactive functional groups that link prepolymer chains to form higher molecular weight polymers. wikipedia.orgnih.govscirp.org The amine groups of dioctylamine could potentially react with isocyanate groups in a polyurethane prepolymer, thereby extending the polymer chain. The incorporation of the long alkyl chains of dioctylamine could also be used to impart specific properties, such as hydrophobicity and flexibility, to the final polymer. The synthesis of polyamine derivatives is an active area of research for various applications, including drug delivery and gene therapy. nih.govnih.gov
The surface functionalization of inorganic nanoparticles is crucial for their application in various fields, including nanomedicine, catalysis, and bioimaging. nih.gov Amines and their salts are frequently used as surface modification agents to enhance the stability, dispersibility, and functionality of nanoparticles. nih.gov
Dioctylamine and its hydrochloride salt can act as capping agents during the synthesis of nanoparticles, controlling their growth and preventing aggregation. google.comnih.govresearchgate.net The long alkyl chains can provide a steric barrier, ensuring the colloidal stability of the nanoparticles in various solvents. For instance, octylamine (B49996) has been used to stabilize cadmium selenide (B1212193) (CdSe) quantum dots. ugent.be
The amine group can also serve as an anchor to attach other functional molecules to the nanoparticle surface. For example, the surface of silica (B1680970) nanoparticles can be readily modified with aminosilanes, and subsequently, other molecules can be conjugated to the amine groups. nih.govnih.gov Similarly, the surface of titanium dioxide nanoparticles can be modified with amines to enhance their properties for applications such as photocatalysis. ugent.be The functionalization of gold nanoparticles with amine-terminated ligands has also been shown to modulate their catalytic activity. researchgate.netnih.govbohrium.comqub.ac.ukrsc.org Therefore, this compound represents a versatile molecule for the surface modification of a wide range of inorganic nanostructures, enabling the tailoring of their surface properties for specific applications.
Use in the Development of Surfactant Systems for Specific Emulsions
This compound, as a cationic surfactant, possesses the requisite molecular structure to function as an effective emulsifying agent. Its amphiphilic nature, characterized by a polar ammonium headgroup and two long, nonpolar octyl chains, allows it to adsorb at oil-water interfaces, reducing interfacial tension and facilitating the formation of stable emulsions. Cationic surfactants, in general, are crucial for creating oil-in-water (o/w) emulsions where the oil droplets are stabilized by a positively charged layer, preventing coalescence through electrostatic repulsion.
The effectiveness of a surfactant in stabilizing an emulsion is dependent on several factors, including its concentration, the nature of the oil and aqueous phases, and the presence of other components. While specific studies detailing the use of this compound in emulsion formulations are not extensively documented in publicly available research, its properties are analogous to other cationic surfactants used for this purpose. For instance, quaternary ammonium compounds with long alkyl chains are known to form stable emulsions. google.com The dual alkyl chains of this compound enhance its lipophilicity, suggesting it would be particularly effective at stabilizing emulsions with nonpolar oils.
The performance of this compound can be compared with other common cationic surfactants in emulsion systems. The table below outlines key parameters that are critical for evaluating emulsion stability.
| Surfactant Type | Typical Structure | Primary Stabilization Mechanism | Effective Oil Phases |
|---|---|---|---|
| This compound | Secondary Ammonium Salt (C16H36ClN) | Electrostatic Repulsion | Alkanes, Aromatic Hydrocarbons |
| Cetyltrimethylammonium Bromide (CTAB) | Quaternary Ammonium Salt | Electrostatic & Steric Hindrance | Alkanes, Esters |
| Sodium Dodecyl Sulfate (B86663) (SDS) | Anionic Sulfate | Electrostatic Repulsion | Alkanes, Fatty Acids |
Catalytic Applications in Organic Transformations
Organocatalysis and Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst functions by transporting a reactant from one phase to another where the reaction can proceed. operachem.com The most common phase-transfer catalysts are quaternary ammonium salts, which can form ion pairs with an aqueous-phase anion and transport it into the organic phase. wikipedia.orgalfachemic.com
This compound, as a secondary ammonium salt, possesses the key structural features of a phase-transfer catalyst. Its two long octyl chains render the cation organophilic, allowing it to be soluble in the organic phase, while the positively charged ammonium center can pair with an anion. The general mechanism for an ammonium salt (Q⁺X⁻) in a liquid-liquid PTC system is as follows:
An anion (A⁻) from the aqueous phase is exchanged for the catalyst's counter-ion (X⁻) at the interface.
The resulting organophilic ion pair (Q⁺A⁻) diffuses from the interface into the bulk organic phase.
The anion (A⁻) reacts with the organic substrate (R-Y) to form the product (R-A).
The catalyst cation, now paired with the leaving group (Q⁺Y⁻), diffuses back to the interface to restart the cycle.
While quaternary ammonium salts are most common, the principle allows for other lipophilic cations to be effective. The large C# (total number of carbons on the alkyl chains), which for dioctylamine hydrochloride is 16, indicates strong organophilicity, a desirable characteristic for a phase-transfer catalyst intended to operate in nonpolar organic solvents. acsgcipr.org Although specific, widespread applications of this compound as a phase-transfer catalyst are not prominently featured in the literature, its structure aligns with the fundamental requirements for this catalytic methodology.
There is currently no significant body of research indicating the use of this compound in the field of organocatalysis.
Role as a Ligand in Transition Metal Catalysis
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org Amines and their derivatives are common ligands, donating their lone pair of electrons on the nitrogen atom to form a coordinate covalent bond with a transition metal. The resulting metal complexes can exhibit potent catalytic activity in a wide range of organic transformations.
The parent amine of this compound—dioctylamine—can function as a ligand. The nitrogen atom's lone pair can coordinate to a metal center. The two bulky octyl groups would exert significant steric influence around the metal center, which can be exploited to control the selectivity (e.g., regioselectivity or stereoselectivity) of a catalytic reaction. The formation of amidoferrate (iron) complexes, for example, demonstrates the ability of related amide ligands to coordinate with transition metals and participate in catalysis, such as alkene hydrosilylation. nih.gov
While the hydrochloride salt itself is less likely to act as a direct ligand without prior deprotonation, it can serve as a precursor to the free amine ligand in the presence of a base. The dioctylamine ligand could potentially be used in catalytic systems for reactions such as cross-coupling, hydrogenation, or polymerization. However, detailed studies documenting the synthesis, characterization, and catalytic application of transition metal complexes featuring the dioctylamine ligand are not widely reported.
Applications in Neutron Scattering and Soft Matter Physics
Contrast Matching in Small-Angle Neutron Scattering (SANS)
Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of materials on a nanometer to micrometer scale. The intensity of scattered neutrons is proportional to the square of the difference in the neutron scattering length density (SLD) between a particle and the surrounding medium—a property known as contrast. sastutorials.org A unique feature of neutron scattering is that the SLD of hydrogen (-3.74 fm) is very different from that of its isotope deuterium (B1214612) (+6.67 fm). wikipedia.org
This large difference allows for a technique called "contrast matching," where the SLD of a specific component in a multi-component system is matched to the SLD of the solvent by using a mixture of normal (hydrogenated) and deuterated solvents (e.g., H₂O and D₂O). When a component's SLD matches the solvent, it becomes effectively "invisible" to the neutrons, allowing the scattering from the other components to be studied in isolation. nih.govresearchgate.net
This compound is an excellent candidate for such studies. By synthesizing a deuterated version of the molecule where the hydrogen atoms on the octyl chains are replaced with deuterium, researchers can create systems where either the hydrogenated or deuterated form is used to highlight or mask specific domains in a complex fluid, such as an emulsion or micellar solution.
The theoretical SLD for the hydrogenated and a hypothetical perdeuterated version of the dioctylammonium cation can be calculated. The molecular volume can be estimated from its density and molecular weight.
| Compound/Component | Chemical Formula | Σb (fm) | Estimated Molecular Volume (ų) | Calculated SLD (10-6 Å-2) |
|---|---|---|---|---|
| Dioctylammonium (H) | C16H36N+ | -28.84 | ~470 | -0.61 |
| Dioctylammonium (D) | C16D35H1N+ | 347.11 | ~470 | 7.39 |
| H₂O | H₂O | -1.68 | 30 | -0.56 |
| D₂O | D₂O | 19.14 | 30 | 6.38 |
Note: Calculations are theoretical estimates. The molecular volume of the cation is approximated.
As shown in Table 2, the hydrogenated form has an SLD very close to that of H₂O, making it nearly contrast-matched in pure H₂O. The deuterated form has a high positive SLD, providing strong contrast in both H₂O and D₂O. This versatility allows researchers to design SANS experiments to precisely probe the location and conformation of this surfactant in soft matter systems.
Interfacial Studies using Neutron Reflectivity
Neutron reflectivity is a surface-sensitive technique used to obtain detailed structural information about thin films and interfaces, providing resolution at the sub-nanometer scale. epj-conferences.org The technique measures the reflection of a neutron beam from a flat surface as a function of the momentum transfer perpendicular to the surface. This reflectivity profile can be analyzed to determine the thickness, density, and roughness of individual layers at an interface. rsc.org
The amphiphilic nature of this compound makes it an ideal candidate for forming adsorbed monolayers at interfaces, such as the air-water or oil-water interface. Neutron reflectivity can be employed to study the structure of these adsorbed layers with high precision. By using isotopic substitution (deuteration), specific parts of the molecule can be highlighted. For example, by selectively deuterating the octyl chains, it is possible to determine not only the thickness of the adsorbed surfactant layer but also the orientation of the molecules, the extent of chain interdigitation, and the amount of solvent penetration into the layer. manchester.ac.uknih.gov
In a typical experiment studying the adsorption of this surfactant at the air-water interface, the aqueous subphase can be a mixture of H₂O and D₂O that is contrast-matched to air (a "null reflecting" water). In this case, the entire reflectivity signal comes from the adsorbed surfactant layer, allowing for an unambiguous determination of its structure. Such studies are crucial for understanding the fundamental properties of surfactants, which underpins their application in emulsions, foams, and coatings.
Environmental Behavior and Ecological Interactions Research
Environmental Release Pathways and Distribution Mechanisms
1-Octanamine, N-octyl-, hydrochloride can enter the environment through various channels related to its industrial applications. It is utilized as an intermediate in the synthesis of corrosion inhibitors and metal extractants. Industrial wastewater discharges from manufacturing and processing facilities represent a primary point source of release. Accidental spills during transport and storage also contribute to its environmental burden. fishersci.com Runoff from fire control or dilution water containing this compound can be corrosive and toxic, leading to pollution of waterways.
Once released, its distribution is dictated by its physicochemical properties. The hydrochloride salt is expected to dissociate in water, releasing the dioctylamine (B52008) cation and chloride ion. The parent compound, dioctylamine, has very low water solubility and a high octanol-water partition coefficient (log Pow of 6.7), indicating a strong tendency to move from the aqueous phase to organic matrices. fishersci.com This suggests that the compound will likely partition to organic matter in soil, sediment, and biota rather than remaining dissolved in water. Its low vapor pressure suggests that volatilization from water or soil surfaces is not a significant distribution mechanism. sigmaaldrich.com
| Property | Value | Source |
| Molecular Formula | C16H36ClN | nist.gov |
| Molecular Weight | 277.92 g/mol | epa.gov |
| Water Solubility | Immiscible | |
| log Pow (Octanol-Water Partition Coefficient) | 6.7 | fishersci.com |
| Vapor Pressure | 0.01 mm Hg (at 20 °C) | sigmaaldrich.com |
Sorption and Desorption Dynamics in Environmental Compartments
The movement and bioavailability of this compound in the environment are significantly influenced by its sorption and desorption behavior in soil and aquatic systems.
As a cationic amine in environmental pH ranges, this compound is expected to exhibit strong sorption to soil particles. researchgate.net The primary mechanisms for this interaction include ion exchange with negatively charged sites on clay minerals and soil organic matter. nih.govhawaii.edu The sorption of similar organic amines has been shown to be greater for cationic forms compared to their neutral counterparts. researchgate.net
The extent of sorption is influenced by several soil properties:
Organic Carbon Content: The high hydrophobicity of the dioctyl structure leads to a strong affinity for soil organic matter. hawaii.edu
Clay Content and Type: Clay minerals, with their permanent negative charges, are significant sorption sites for the cationic form of the amine. nih.govhawaii.edu
Cation Exchange Capacity (CEC): Soils with a higher CEC will have a greater capacity to bind the cationic amine through ion exchange. nih.govhawaii.edu
pH: Soil pH affects the speciation of the amine. At lower pH values, the cationic form predominates, leading to stronger sorption. mdpi.com
Desorption is likely to be limited due to the strong binding mechanisms, suggesting that this compound may be persistent and not readily mobile in the soil environment. nih.gov
In aquatic environments, this compound is predicted to adsorb strongly to suspended organic particles and bottom sediments. nih.gov This is driven by its high log Pow value, which indicates a preference for partitioning into the organic-rich solid phase over remaining in the water column. fishersci.com This process effectively removes the compound from the water, but concentrates it in the sediment, where it can persist and potentially affect benthic organisms. nih.gov The kinetics of adsorption to sediments can be complex, potentially involving different types of binding sites with varying energies. nih.gov
Bioaccumulation Potential and Environmental Mobility Research
Direct experimental data on the bioaccumulation and environmental mobility of this compound are not extensively available in peer-reviewed literature. Consequently, its environmental behavior is largely predicted based on its physicochemical properties, most notably its octanol-water partition coefficient (Kow), and by drawing comparisons with structurally similar long-chain alkylamines. The parent compound, 1-Octanamine, N-octyl- (commonly known as Dioctylamine), provides the basis for these predictions.
The octanol-water partition coefficient is a critical parameter used to estimate the distribution of a substance in the environment. chemsafetypro.com Substances with high log Kow values tend to adsorb more readily to organic matter in soils and sediments and have a higher potential to bioaccumulate in organisms. chemsafetypro.com
Table 1: Physicochemical Properties of 1-Octanamine, N-octyl- (Dioctylamine)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H35N | nist.gov |
| Molecular Weight | 241.46 g/mol | nist.gov |
| Octanol-Water Partition Coefficient (log Kow) | 6.6 - 6.7 | nih.gov |
| Water Solubility | Immiscible | ieaghg.org |
| Vapor Pressure | 0.01 mmHg (at 20 °C) | cefas.co.uk |
Bioaccumulation Potential Research
The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues to a concentration higher than that in the surrounding environment. ecetoc.org This is often quantified by the Bioconcentration Factor (BCF), the ratio of the chemical's concentration in an organism to its concentration in the water, at equilibrium. ecetoc.org
The high octanol-water partition coefficient (log Kow) of approximately 6.7 for the parent compound, 1-Octanamine, N-octyl-, is a primary indicator of significant bioaccumulation potential. nih.gov Chemicals with log Kow values exceeding 4.5 are generally considered to have the potential to bioconcentrate in living organisms. ntis.gov The value of 6.7 is substantially above this threshold, suggesting that the compound is highly lipophilic, meaning it has a strong affinity for fatty tissues where it can accumulate.
Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate a BCF from a log Kow value. While these models show that BCF generally increases with log Kow, the relationship can become non-linear for highly lipophilic ("superhydrophobic") substances with log Kow values above 6. epa.gov For such compounds, factors like reduced membrane permeability or metabolic transformation can result in a BCF that is lower than predicted by a linear correlation, though still significant. epa.gov
Given the high lipophilicity indicated by its log Kow, this compound is predicted to be a bioaccumulative substance. However, without direct experimental BCF studies on relevant aquatic organisms, the precise magnitude of its bioaccumulation remains an estimation.
Environmental Mobility Research
Environmental mobility describes how a chemical moves through the environment, including its tendency to leach through soil into groundwater or move with surface water runoff. This is largely governed by its partitioning between water and soil or sediment, a property quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). sfu.ca A high Koc value signifies that a chemical is likely to be strongly adsorbed to soil and sediment, resulting in low mobility. sfu.ca
In the absence of measured Koc data, it is often estimated from log Kow. The high log Kow of 1-Octanamine, N-octyl- suggests a very high Koc value, indicating that the compound would be strongly sorbed to the organic carbon fraction of soil and sediment.
Furthermore, as a hydrochloride salt, this compound exists as a cation (an ammonium (B1175870) ion) in the environment. Cationic substances can engage in strong ionic interactions with negatively charged surfaces of soil particles, such as clay minerals and organic matter. researchgate.net This cation exchange mechanism leads to exceptionally strong sorption that is often more significant than hydrophobic partitioning alone. researchgate.net This suggests that the mobility of this compound in the environment is expected to be very low. The compound is likely to remain tightly bound to soil and sediment particles, limiting its potential to contaminate groundwater. researchgate.net
Table 2: Summary of Environmental Behavior Parameters for this compound
| Parameter | Value/Prediction | Basis for Assessment |
|---|---|---|
| Bioaccumulation Potential | High | High log Kow value (6.7) indicates a strong affinity for lipids. nih.govntis.gov |
| Bioconcentration Factor (BCF) | No experimental data available; predicted to be high. | Predicted based on the high log Kow value. epa.gov |
| Environmental Mobility | Very Low | High log Kow suggests strong sorption to organic carbon; cationic nature promotes strong binding to soil particles. sfu.caresearchgate.net |
| Soil Adsorption (Koc) | No experimental data available; predicted to be very high. | Predicted based on high log Kow and cationic properties. sfu.caresearchgate.net |
Future Research Directions and Perspectives
Development of Green Synthetic Methodologies
The traditional synthesis of secondary amines like dioctylamine (B52008), the precursor to 1-Octanamine, N-octyl-, hydrochloride, often involves multi-step processes with demanding conditions, such as high temperatures and pressures, and reliance on petrochemical feedstocks. google.com Future research is increasingly focused on developing "green" synthetic routes that align with the principles of sustainable chemistry.
Key research thrusts in this area include:
Catalytic Innovations: The development of highly efficient and reusable catalysts is paramount. Research into heterogeneous catalysts, such as supported metal nanoparticles, can facilitate milder reaction conditions, reduce energy consumption, and simplify product purification by eliminating catalyst separation steps. For instance, moving away from conventional catalysts like Cu-Ni/Al2O3 towards more sustainable alternatives could significantly lower the environmental impact. google.com
Renewable Feedstocks: A major goal is to replace petroleum-based starting materials with bio-based alternatives. Research into the production of octanol (B41247) from biomass could provide a renewable pathway to synthesizing the octyl chains of the molecule. This shift would reduce the carbon footprint of the entire production process.
Atom Economy and Waste Reduction: Future synthetic strategies will prioritize maximizing atom economy—ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This includes exploring direct amination reactions that minimize the formation of byproducts. For example, developing processes that avoid the intermediate step of forming nitriles from carboxylic acids can reduce waste and improve efficiency. google.com
Alternative Solvents and Reaction Conditions: The use of greener solvents, such as supercritical fluids or ionic liquids, or developing solvent-free reaction conditions, can drastically reduce volatile organic compound (VOC) emissions and simplify downstream processing.
Table 1: Comparison of Synthetic Methodologies for Secondary Amines
| Feature | Conventional Synthesis | Green Synthesis Perspective |
|---|---|---|
| Feedstock | Petrochemical-derived acids/alcohols | Biomass-derived alcohols |
| Catalyst | Homogeneous or less efficient heterogeneous catalysts | Highly active, selective, and recyclable heterogeneous catalysts |
| Solvent | Organic solvents | Supercritical fluids, ionic liquids, or solvent-free conditions |
| Energy Input | High temperature and pressure | Milder reaction conditions |
| Byproducts | Higher waste generation | Minimized byproducts, high atom economy |
Advanced Characterization Techniques for In-Situ Analysis
Understanding the behavior of this compound in complex systems requires sophisticated analytical techniques. While established methods like single-crystal X-ray diffraction and NMR spectroscopy provide detailed structural information, future research will focus on developing and applying advanced in-situ characterization techniques. gla.ac.ukgla.ac.uk These methods allow for real-time monitoring of the compound's behavior within a reaction or application environment.
Potential areas of development include:
Real-Time Spectroscopic Monitoring: Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can be integrated into reaction vessels to monitor the formation or dissociation of the amine salt in real time. This provides crucial kinetic data for process optimization.
Corrosion Analysis: In its application as a corrosion inhibitor, understanding the mechanism of salt formation and deposition is critical. Techniques like energy-dispersive X-ray spectroscopy combined with scanning electron microscopy (EDS-SEM) can identify the presence of chloride salts on surfaces. afpm.org Future advancements could involve developing probes for in-situ electrochemical analysis to monitor the integrity of protective films formed by the amine salt.
Computational Modeling: Combining experimental data with computational methods like Density Functional Theory (DFT) can provide deeper insights into the solid-state structure and vibrational modes of amine hydrochloride salts. gla.ac.ukgla.ac.uk This synergy helps in interpreting complex spectra and predicting the compound's physical properties.
Integration of Machine Learning in Compound Design and Application
Machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. sciencedaily.com For compounds like this compound, ML can be a powerful tool for designing derivatives with enhanced properties and predicting their performance in various applications.
Future research directions involving ML include:
Predictive Modeling: ML algorithms, such as random forests or neural networks, can be trained on datasets of different amine compounds to predict specific properties. nih.govpku.edu.cn For example, models could predict the efficacy of a new derivative as a corrosion inhibitor, surfactant, or metal extractant based on its molecular structure. This in silico screening process significantly reduces the need for extensive laboratory experiments. nih.govacs.org
De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design entirely new amine-based molecules with a desired set of properties. harvard.edu These models can explore a vast chemical space to propose novel candidates that may outperform existing compounds.
Reaction Optimization: ML can be used to predict the outcomes of chemical reactions under different conditions (e.g., catalyst, solvent, temperature). sciencedaily.com This allows for the rapid optimization of synthesis protocols for this compound and its analogs, leading to higher yields and purity.
Table 2: Machine Learning Applications in Compound Development
| Stage | Machine Learning Tool | Objective |
|---|---|---|
| Design | Generative Models (VAEs, GANs) | Propose novel amine structures with desired properties. |
| Screening | Predictive Models (Random Forest, etc.) | Predict performance (e.g., as a surfactant, corrosion inhibitor). |
| Synthesis | Reactivity Prediction Models | Optimize reaction conditions for higher yield and efficiency. |
Exploration of Novel Supramolecular Assemblies
The structure of this compound, featuring a polar ammonium (B1175870) head group and two long, nonpolar octyl chains, makes it an amphiphilic molecule. This characteristic predisposes it to self-assemble into ordered supramolecular structures in solution, such as micelles, vesicles, or liquid crystals. The formation of these aggregates is influenced by factors like concentration and the polarity of the solvent. pitt.edu
Future research can capitalize on this behavior:
Controlled Self-Assembly: A key area of investigation will be understanding and controlling the self-assembly process. By modifying the molecular structure or adjusting environmental conditions (e.g., pH, temperature, solvent), it may be possible to direct the formation of specific supramolecular architectures with tailored sizes and shapes.
Functional Materials: These supramolecular assemblies can serve as templates or building blocks for functional materials. For example, they could be used in the shape-controlled synthesis of nanoparticles or as nanoreactors to encapsulate and stabilize reactants. chemicalbook.comsigmaaldrich.com
Delivery Systems: The ability to form vesicles or micelles opens up possibilities for using these assemblies as delivery vehicles. Research could explore their potential to encapsulate and transport active molecules, such as drugs or catalysts, in various formulations. nih.gov The non-covalent interactions that drive the formation of these assemblies are central to the field of supramolecular chemistry. nih.gov
Contributions to Sustainable Chemical Technologies
The applications of this compound and its parent amine are relevant to several areas of sustainable chemical technology. csct.ac.ukbath.ac.uk Future research will likely focus on enhancing its performance in these roles and discovering new applications that contribute to a circular economy.
Metal Extraction and Recycling: Dioctylamine is used as a metal extraction agent. guidechem.comchemicalbook.com Future work could focus on developing more selective and efficient extraction systems for recovering valuable or critical metals from industrial waste streams, electronic waste, or low-grade ores. This supports the transition to a circular economy by turning waste into a resource.
Advanced Corrosion Inhibition: Improving the efficiency of corrosion inhibitors extends the lifespan of metals and infrastructure, reducing the need for replacement and minimizing resource consumption. Research could focus on designing "smart" corrosion inhibitors based on this compound that are released only in response to specific environmental triggers.
Green Surfactants and Emulsifiers: As a surfactant, this compound has applications in various industrial formulations. myskinrecipes.comguidechem.com The development of bio-based and biodegradable surfactants is a key goal of sustainable chemistry. Future research could investigate the biodegradability of this compound and explore modifications to its structure to enhance its environmental profile while maintaining performance.
By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it into a key component of future sustainable chemical technologies.
Q & A
Basic: What are the established methods for synthesizing 1-octanamine, N-octyl-, hydrochloride?
Answer:
The compound is typically synthesized by reacting 1-octanamine (CAS 111-86-4) with hydrochloric acid under controlled conditions. Evidence suggests that stoichiometric equivalence is critical to avoid residual amines or excess acid, which may affect purity. Post-synthesis purification often involves recrystallization from aqueous ethanol, leveraging its solubility in polar solvents . Characterization via melting point analysis (196.5°C) confirms successful salt formation .
Basic: Which analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- Melting Point Analysis : A sharp melting point near 196.5°C indicates high purity .
- Solubility Testing : Solubility in water (s H₂O) and ethanol distinguishes it from non-ionic analogs .
- GC-MS : Used for trace impurity detection. For example, in GC-MS analysis, 1-octanamine derivatives show characteristic fragmentation patterns, though similarity indices (SI) between 73–78% may require cross-validation with NMR or FTIR for ambiguous peaks .
Basic: What are the primary research applications of this compound?
Answer:
- Surfactant Chemistry : Acts as a cationic surfactant in colloidal systems due to its amphiphilic structure .
- Material Science : Used to synthesize nitrogen-doped carbon quantum dots (CQDs) via hydrothermal methods, where its alkyl chains act as surface-passivating agents .
- Enzyme Studies : Potential inhibitor in α-glucosidase assays, though activity requires validation against pure standards .
Advanced: How should researchers address contradictions in reported solubility data?
Answer:
Discrepancies in solubility (e.g., "s H₂O" in vs. limited solubility in other studies) may arise from differences in crystallinity, hydration states, or measurement protocols. Methodological recommendations:
- Standardize solvent systems (e.g., deionized water at 25°C).
- Use dynamic light scattering (DLS) to detect micelle formation, which can artificially elevate solubility readings.
- Cross-reference with Karl Fischer titration to assess hydration effects .
Advanced: What thermal stability considerations are critical during synthesis?
Answer:
The compound decomposes above 200°C, necessitating strict temperature control during drying or reactions. Thermogravimetric analysis (TGA) data should be collected to optimize heating protocols. Evidence highlights decomposition byproducts (e.g., chlorinated hydrocarbons) if overheated, detectable via GC-MS headspace analysis .
Advanced: What challenges arise in GC-MS analysis, and how can they be mitigated?
Answer:
- Fragmentation Ambiguity : Low SI values (e.g., 73.4% in ) may result from co-eluting contaminants. Mitigation strategies:
- Use high-resolution MS (HRMS) to resolve isobaric ions.
- Employ derivatization (e.g., trifluoroacetylation) to enhance volatility and fragmentation specificity.
- Purity Thresholds : Impurities <0.1% require orthogonal methods like HPLC-UV with ion-pairing reagents .
Advanced: How does N-octylamine functionalization influence carbon quantum dot (CQD) synthesis?
Answer:
In hydrothermal synthesis, N-octylamine serves dual roles:
- Nitrogen Dopant : Integrates into the CQD lattice, enhancing photoluminescence.
- Surface Passivation : Alkyl chains reduce aggregation and improve dispersibility in non-polar matrices. Adjusting the N-octylamine-to-precursor ratio (e.g., glucosamine hydrochloride) tailors CQD size and quantum yield .
Advanced: What safety protocols are essential for handling this compound in reactive environments?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves and eye protection to prevent irritation (R36/37/38) .
- Ventilation : Use fume hoods during synthesis to avoid inhaling hydrochloride vapors.
- Waste Management : Neutralize aqueous waste with sodium bicarbonate before disposal to prevent HCl release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
